molecular formula C15H16ClN3O2S B12776310 FT4Ecg833W CAS No. 926658-65-3

FT4Ecg833W

Katalognummer: B12776310
CAS-Nummer: 926658-65-3
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: KRMWCISIWFTDOJ-ABAIWWIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of FT4Ecg833W involves several steps, starting with the preparation of the 4-chlorophenylsulfonyl intermediate. This intermediate is then reacted with a cyclooctapyrazole derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

FT4Ecg833W undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

FT4Ecg833W has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: This compound is used in the development of new materials and as a catalyst in industrial processes

Wirkmechanismus

The mechanism of action of FT4Ecg833W involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

FT4Ecg833W can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties that are not observed in its analogs.

Eigenschaften

CAS-Nummer

926658-65-3

Molekularformel

C15H16ClN3O2S

Molekulargewicht

337.8 g/mol

IUPAC-Name

(1S,8R)-12-(4-chlorophenyl)sulfonyl-4,5,12-triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene

InChI

InChI=1S/C15H16ClN3O2S/c16-10-4-6-12(7-5-10)22(20,21)19-11-2-1-3-15(19)13-9-17-18-14(13)8-11/h4-7,9,11,15H,1-3,8H2,(H,17,18)/t11-,15+/m1/s1

InChI-Schlüssel

KRMWCISIWFTDOJ-ABAIWWIYSA-N

Isomerische SMILES

C1C[C@@H]2CC3=C(C=NN3)[C@H](C1)N2S(=O)(=O)C4=CC=C(C=C4)Cl

Kanonische SMILES

C1CC2CC3=C(C=NN3)C(C1)N2S(=O)(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.